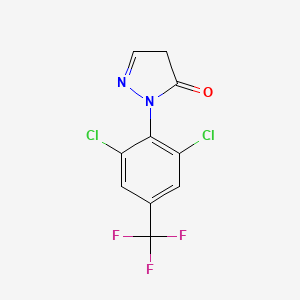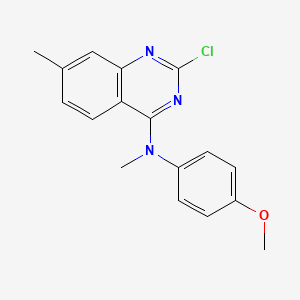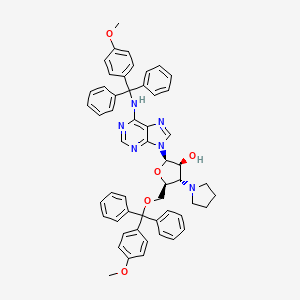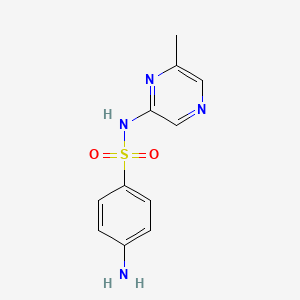![molecular formula C17H15NO5 B12921843 [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate CAS No. 841282-16-4](/img/structure/B12921843.png)
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of furan, chromene, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and chromene intermediates, followed by their coupling under specific reaction conditions. For instance, the furan moiety can be synthesized through the Suzuki–Miyaura cross-coupling reaction starting from 2-bromo-5-nitro furan with phenyl boronic acids under microwave irradiation . The chromene part can be synthesized through cyclization reactions involving benzopyran ring formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrochromene derivatives, and various substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The presence of both furan and chromene moieties contributes to its diverse biological activities .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science, including the design of new polymers and advanced materials .
Wirkmechanismus
The mechanism of action of [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The furan and chromene moieties can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core and exhibit similar biological activities.
Furan-2-ylmethylamino derivatives: These compounds contain the furan moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate apart is the combination of both furan and chromene moieties in a single molecule. This unique structure allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these moieties .
Eigenschaften
CAS-Nummer |
841282-16-4 |
|---|---|
Molekularformel |
C17H15NO5 |
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H15NO5/c19-16(18-9-14-5-3-7-21-14)11-23-17(20)13-8-12-4-1-2-6-15(12)22-10-13/h1-8H,9-11H2,(H,18,19) |
InChI-Schlüssel |
GMRXCWILDFTACY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCC3=CC=CO3 |
Löslichkeit |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)

![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)


![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)

![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)


